tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate

Regioisomer characterization Quality control documentation Analytical purity benchmarking

tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate (CAS 1422524-68-2) is a synthetic, N-Boc-protected azetidine building block featuring a 4-bromo-2-methylphenoxy substituent at the 3-position via a methylene ether linker. The compound exhibits a molecular formula of C₁₅H₂₀BrNO₃ and a molecular weight of 342.23 g/mol.

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
Cat. No. B8162540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate
Molecular FormulaC16H22BrNO3
Molecular Weight356.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OCC2CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H22BrNO3/c1-11-7-13(17)5-6-14(11)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3
InChIKeyFATHBIIRZSRLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate: Procurement-Relevant Chemical Identity and Structural Classification


tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate (CAS 1422524-68-2) is a synthetic, N-Boc-protected azetidine building block featuring a 4-bromo-2-methylphenoxy substituent at the 3-position via a methylene ether linker [1]. The compound exhibits a molecular formula of C₁₅H₂₀BrNO₃ and a molecular weight of 342.23 g/mol [1]. It belongs to a broader class of azetidine carboxylates commonly employed as intermediates in medicinal chemistry programs targeting kinases, acetyl-CoA carboxylase (ACC), sphingosine-1-phosphate (S1P) receptors, and fatty acid amide hydrolase (FAAH) [2]. As of the current search date, no primary research articles, peer-reviewed pharmacological studies, or published comparative biological datasets have been identified that contain quantitative activity, selectivity, or ADME data specifically for this compound.

Why Generic Substitution of tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate Fails: Evidence of Substitution-Pattern Sensitivity


Within the chemical space of bromo-methyl phenoxy azetidine carboxylates, subtle positional changes to the phenoxy substitution pattern can profoundly impact key drug-design parameters such as logP, metabolic stability, and target engagement. For example, the simple movement of the bromine atom from the 4-position (para) to the 5-position (meta) in the tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate regioisomer (CAS 2270912-78-0) is associated with a supplier-reported purity of 98% supported by batch-specific QC documentation (NMR, HPLC, GC), indicating that analytical characterization and quality control are highly regioisomer-specific . Similarly, the removal of the 2-methyl group entirely yields tert-Butyl 3-((4-bromophenoxy)methyl)azetidine-1-carboxylate (CAS 1422524-58-0), which carries distinct physicochemical descriptors including XLogP3-AA = 3.5 and a molecular weight of 342.23 g/mol [1]. These analogs are not interchangeable in structure-activity relationship (SAR) studies, as the ortho-methyl group in the target compound contributes additional steric bulk and modulates the electron density of the phenoxy ring, potentially altering both halogen-bonding capabilities and oxidative metabolism susceptibility. Without direct comparative biological data for the 4-bromo-2-methyl substitution pattern, substitution should be guided strictly by the specific structural requirements of the chemical series under investigation.

Quantitative Differentiation Evidence for tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 5-Bromo-2-methylphenoxy vs. 4-Bromo-2-methylphenoxy Substitution in Azetidine-1-carboxylate Scaffolds

A direct comparator for the target compound is tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate (CAS 2270912-78-0), which differs solely by the position of the bromine atom on the phenoxy ring (meta vs. para). This regioisomer is commercially available with a certified purity of 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The target compound (4-bromo-2-methylphenoxy substitution) and this regioisomer are structurally non-equivalent; their chromatographic retention times, NMR chemical shifts, and reactivity in cross-coupling reactions are expected to differ, although no head-to-head analytical comparison has been published. Procurement of either regioisomer requires verification that the correct substitution pattern is obtained, as a 4-bromo vs. 5-bromo positional switch is a common synthetic outcome in electrophilic aromatic substitution and can lead to divergent biological activity.

Regioisomer characterization Quality control documentation Analytical purity benchmarking

Methyl Group Presence vs. Absence: 4-Bromo-2-methylphenoxy vs. 4-Bromophenoxy Azetidine-1-carboxylate Comparison

The des-methyl analog tert-Butyl 3-((4-bromophenoxy)methyl)azetidine-1-carboxylate (CAS 1422524-58-0) serves as the closest structural comparator lacking the ortho-methyl substituent. PubChem-computed physicochemical properties for this analog include XLogP3-AA = 3.5 and molecular weight of 342.23 g/mol [1]. The target compound bears an additional methyl group at the 2-position of the phenoxy ring. Based on established Hansch-type QSAR principles, the addition of a methyl group increases calculated logP by approximately 0.5–0.6 log units (Hansch π constant for aromatic methyl ≈ 0.52–0.56), which would place the target compound's logP in the range of ~4.0–4.1 [2]. This ~15% increase in lipophilicity can influence membrane permeability, plasma protein binding, and cytochrome P450 metabolic susceptibility. Furthermore, the ortho-methyl group introduces conformational restriction around the ether linkage, potentially altering the preferred dihedral angle between the azetidine and phenoxy rings compared to the des-methyl analog.

Physicochemical property differentiation Lipophilicity modulation XLogP3-AA comparison

Halogen Type Differentiation: Bromo vs. Chloro in 4-Halo-2-methylphenoxy Azetidine-1-carboxylate Series

The 4-chloro-2-methylphenoxy analog of the target compound has been reported in the patent literature as an intermediate in azetidine-based drug discovery programs, specifically within the general Markush structure of U.S. Patent 8,623,860 B2 (Boehringer Ingelheim), which claims azetidine derivatives as ACC inhibitors [1]. The substitution of bromine with chlorine at the 4-position represents a classic medicinal chemistry halogen scan. Quantitatively, the C–Br bond (bond dissociation energy ~285 kJ/mol in aryl bromides) is significantly more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) than the C–Cl bond (BDE ~400 kJ/mol in aryl chlorides) [2]. This differential oxidative addition reactivity makes the target bromo compound a more versatile intermediate for downstream diversification via transition-metal catalysis. Additionally, the larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) provides enhanced potential for halogen bonding (σ-hole interactions) with protein targets, which has been exploited in fragment-based drug design and kinase inhibitor optimization [3].

Halogen bonding potential Cross-coupling reactivity Synthetic intermediate selection

Recommended Procurement and Application Scenarios for tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate Based on Available Differentiation Evidence


SAR Exploration of Phenoxy Substitution Effects on Azetidine-Containing ACC or S1P Receptor Modulators

The compound is structurally situated within the Markush space of azetidine derivatives claimed as acetyl-CoA carboxylase (ACC) inhibitors in U.S. Patent 8,623,860 B2 and as sphingosine-1-phosphate (S1P) receptor modulators in U.S. Patent 8,623,856 [1][2]. For medicinal chemistry teams pursuing systematic SAR around the phenoxy substituent, the 4-bromo-2-methylphenoxy scaffold provides a specific combination of lipophilic (ortho-methyl) and halogen-bonding-capable (para-bromo) pharmacophoric elements that the des-methyl, regioisomeric bromo, or chloro analogs cannot simultaneously provide. Procurement of the compound is indicated when a matched molecular pair analysis requires the 4-Br, 2-CH₃ substitution pattern as an intermediate in the optimization of metabolic stability, potency, or selectivity within these target families.

Diversifiable Intermediate for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The presence of an aryl bromide at the para position of the phenoxy ring confers cross-coupling reactivity substantially exceeding that of the corresponding aryl chloride. With a C–Br bond dissociation energy of ~285 kJ/mol vs. ~400 kJ/mol for C–Cl, the target compound enables milder and more efficient Pd-catalyzed Suzuki-Miyaura coupling conditions [3]. This makes the compound a preferred diversification scaffold for generating libraries of biaryl azetidine derivatives when the initial hit contains a 4-bromo-2-methylphenoxy motif. Procurement should be prioritized over the chloro analog when parallel synthesis capacity and reaction scope are critical project parameters.

Physicochemical Property Fine-Tuning in CNS-Penetrant Azetidine Programs

The estimated 0.5–0.6 log unit increase in lipophilicity (XLogP3-AA) conferred by the ortho-methyl group relative to the 4-bromophenoxy analog shifts the compound into a lipophilicity range (~4.0–4.1) that, while still Lipinski-compliant, may enhance passive blood-brain barrier permeability. For CNS-targeted programs, this incremental logP increase, combined with the relatively low molecular weight (342 g/mol) and zero hydrogen bond donors of the Boc-protected form, positions the compound favorably within the preferred CNS MPO (Multiparameter Optimization) desirability space [4]. Procurement is recommended when SAR data suggest that modestly increased logP without molecular weight inflation is needed to improve CNS exposure in lead optimization.

QC-Verified Building Block for Academic and CRO Medicinal Chemistry Projects Requiring Defined Regioisomeric Identity

Given the commercial availability of the structurally similar but analytically well-characterized 5-bromo-2-methylphenoxy regioisomer (CAS 2270912-78-0, certified purity 98% with batch QC), procurement of the target compound should be accompanied by a requirement for independent analytical characterization (¹H NMR, HPLC, LC-MS) to confirm regioisomeric identity . This scenario is most applicable to academic laboratories and contract research organizations (CROs) engaged in hit-to-lead or lead optimization campaigns where regioisomeric purity is an essential determinant of SAR reproducibility and patent integrity.

Quote Request

Request a Quote for tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.